molecular formula C9H17NO2S B2508889 2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide CAS No. 1342785-21-0

2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide

Cat. No.: B2508889
CAS No.: 1342785-21-0
M. Wt: 203.3
InChI Key: KMMHDUVYTCPXSA-UHFFFAOYSA-N
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Description

2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system.

Preparation Methods

Chemical Reactions Analysis

2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide can be compared with other spirocyclic compounds such as:

Properties

IUPAC Name

2λ6-thia-9-azaspiro[5.5]undecane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12)7-1-2-9(8-13)3-5-10-6-4-9/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMHDUVYTCPXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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